tert-butyl N-[cis-5-(hydroxymethyl)-2-oxo-pyrrolidin-3-yl]carbamate
Description
Properties
Molecular Formula |
C10H18N2O4 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
tert-butyl N-[(3S,5S)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-7-4-6(5-13)11-8(7)14/h6-7,13H,4-5H2,1-3H3,(H,11,14)(H,12,15)/t6-,7-/m0/s1 |
InChI Key |
XYBDBDPPAQAHNV-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1=O)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1=O)CO |
Origin of Product |
United States |
Biological Activity
Tert-butyl N-[cis-5-(hydroxymethyl)-2-oxo-pyrrolidin-3-yl]carbamate (CAS No. 2411591-50-7) is a carbamate compound known for its unique structural features, including a pyrrolidine ring and hydroxymethyl and keto functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and receptor modulation.
The molecular formula of this compound is C10H18N2O4, with a molecular weight of approximately 230.26 g/mol. The IUPAC name reflects its complex structure, which contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H18N2O4 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | tert-butyl ((3R,5R)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl)carbamate |
| CAS Number | 2411591-50-7 |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as a potential therapeutic agent. Its structure allows it to interact with various biological targets, influencing pathways related to enzyme inhibition and receptor modulation.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes, which is critical in drug development. For instance, compounds with similar structures have shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission.
Case Studies
- Neuropharmacological Studies : In studies assessing the neuropharmacological effects of carbamates, compounds similar to this compound demonstrated reversible inhibition of AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
- Metabolic Regulation : Research has also indicated that this compound may influence metabolic pathways, potentially affecting glucose metabolism and insulin sensitivity. These findings are particularly relevant for developing treatments for metabolic disorders.
Interaction Studies
Interaction studies are crucial for understanding how this compound binds to biological targets. Initial data indicate promising binding affinities that warrant further exploration in pharmacological contexts.
| Study Focus | Findings |
|---|---|
| AChE Inhibition | Moderate to strong inhibition observed |
| Binding Affinity | Promising interactions with target receptors |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Differences
Ring System and Substituent Configuration
Key Observations :
- Ring Size: The target’s five-membered pyrrolidinone ring contrasts with six-membered piperidine derivatives (e.g., ). Smaller rings impose greater conformational constraints, affecting binding to biological targets.
- Substituent Polarity : The hydroxymethyl group in the target enhances solubility compared to the trifluoromethyl (lipophilic, electron-withdrawing) or methyl (moderately lipophilic) groups in analogs.
Reactivity
Physicochemical Properties
Notable Trends:
- The trifluoromethyl analog exhibits higher lipophilicity (LogP ~2.8), favoring membrane permeability but reducing aqueous solubility.
- The target’s hydroxymethyl group increases hydrogen-bonding capacity, critical for target engagement in hydrophilic binding pockets.
Preparation Methods
General Synthetic Route Overview
- Starting Material: A pyrrolidin-2-one derivative or a protected amino-pyrrolidine precursor.
- Hydroxymethylation: Introduction of the hydroxymethyl group at the 5-position via selective hydroxymethylation reactions, often using formaldehyde or related reagents under controlled conditions.
- Carbamate Formation: Protection of the amino group by reaction with di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate to form the tert-butyl carbamate group.
- Purification: Isolation and purification of the target compound by chromatographic methods or crystallization.
Detailed Preparation Steps
While direct literature specifically detailing the preparation of tert-butyl N-[cis-5-(hydroxymethyl)-2-oxo-pyrrolidin-3-yl]carbamate is limited, analogous carbamate syntheses and pyrrolidinone functionalizations provide a reliable framework.
Representative Example from Analogous Reactions
A related preparation involves Boc-protection of 4-aminopiperidine derivatives:
| Parameter | Details |
|---|---|
| Starting Material | 4-Amino-1-Boc-piperidine |
| Reagents | Methanesulfonyl chloride, triethylamine |
| Solvent | Dichloromethane or pyridine |
| Temperature | 0–20°C |
| Reaction Time | 1–16 hours |
| Yield | 89–91% |
| Purification | Extraction, drying, solvent removal, chromatography |
This method illustrates effective Boc protection and functional group manipulation relevant to the preparation of tert-butyl carbamate derivatives.
Analytical Data and Characterization
Typical characterization of this compound includes:
| Technique | Data/Result |
|---|---|
| Mass Spectrometry (ESI-MS) | Molecular ion peak at m/z 231 [M+H]+ consistent with MW 230.26 g/mol |
| NMR Spectroscopy | Signals corresponding to tert-butyl group, pyrrolidinone ring protons, and hydroxymethyl group; stereochemical assignments via coupling constants |
| IR Spectroscopy | Characteristic carbamate C=O stretch (~1700 cm^-1), hydroxyl group broad peak (~3300 cm^-1) |
| Purity | >95% by HPLC or chromatography |
Summary Table of Preparation Conditions
| Preparation Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate or tert-butyl chloroformate, base (e.g., triethylamine) | DCM or pyridine | 0–25°C | 1–16 h | 85–91 | Protects amine group |
| Hydroxymethylation | Formaldehyde or paraformaldehyde | Aqueous or alcoholic solvent | 0–40°C | Several hours | Variable | Controls cis stereochemistry |
| Purification | Silica gel chromatography | Ethyl acetate/hexane | Ambient | — | — | Achieves high purity |
Research Findings and Applications
- The compound serves as a versatile building block in medicinal chemistry due to its stable carbamate group and functionalized pyrrolidinone ring.
- Its preparation methods emphasize stereochemical control and functional group protection to maintain biological activity potential.
- Studies indicate its potential as a scaffold for enzyme inhibitors or receptor modulators, relevant in neuropharmacology and metabolic regulation.
- The synthetic strategies applied to this compound are consistent with those used in the synthesis of related carbamate-protected amino heterocycles, which are widely studied for pharmaceutical applications.
Q & A
Q. Critical Factors :
- Temperature : Lower temperatures (0–5°C) minimize side reactions during carbamate formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Catalysts : DMAP accelerates carbamate coupling by acting as a nucleophilic catalyst .
How can crystallographic data resolve structural ambiguities in carbamate derivatives, and what role do programs like SHELXL play?
Advanced Question
X-ray crystallography is pivotal for confirming stereochemistry and hydrogen-bonding networks. For example:
Q. Methodological Tip :
- Use high-resolution data (>1.0 Å) and twinning detection (e.g., PLATON) to refine challenging crystals .
What spectroscopic techniques are employed for structural characterization, and what key spectral signatures are expected?
Basic Question
- NMR :
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of carbamate) .
What strategies mitigate side reactions during the introduction of the tert-butyl carbamate group?
Advanced Question
- Protection of Hydroxymethyl : Temporarily protect the -CH₂OH group as a silyl ether (e.g., TBSCl) to prevent nucleophilic interference .
- Controlled pH : Maintain mildly basic conditions (pH 8–9) to deprotonate the amine without hydrolyzing the carbamate .
- Purification : Use flash chromatography (hexane/EtOAc gradients) to isolate the carbamate before deprotection .
What are the common chemical transformations of this compound in medicinal chemistry?
Basic Question
- Deprotection : TFA or HCl removes the tert-butyl group, yielding a free amine for further coupling .
- Oxidation : MnO₂ oxidizes the hydroxymethyl group to a carbonyl, enabling cyclization reactions .
- Peptide Coupling : EDCI/HOBt mediates amide bond formation with carboxylic acids .
How to design kinetic studies to understand the compound's stability under varying pH and temperature?
Advanced Question
- Experimental Setup :
- Key Metrics : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots .
What computational methods predict the compound's reactivity and interaction with biological targets?
Advanced Question
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., proteases) based on electrostatic and steric complementarity .
- DFT Calculations : Gaussian 09 optimizes geometry and computes Fukui indices to identify nucleophilic/electrophilic sites .
How is the compound's purity assessed, and what analytical methods are preferred?
Basic Question
- HPLC : >95% purity using a C18 column (UV detection at 210 nm) .
- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (error <0.4%) .
- TLC : Rf = 0.3–0.4 in EtOAc/hexane (3:7) .
How to address discrepancies in reported biological activities of structurally similar carbamates?
Advanced Question
- Meta-Analysis : Compare IC₅₀ values across studies while controlling for assay conditions (e.g., cell line, incubation time) .
- Structural Overlays : Use PyMOL to align carbamates and identify substituents affecting activity (e.g., hydroxymethyl vs. fluorine) .
What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?
Advanced Question
- Stereochemical Drift : Minimize by using low-temperature crystallization for enantiomeric enrichment .
- Process Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
